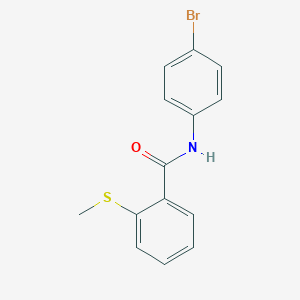

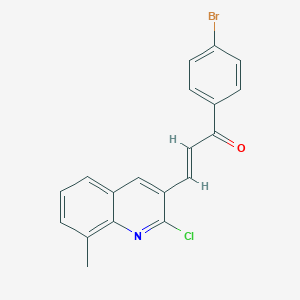

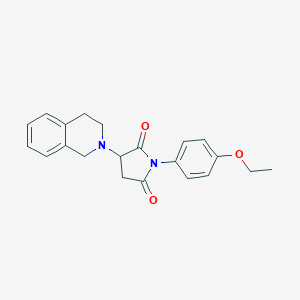

![molecular formula C17H16N2O3S2 B476329 Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate CAS No. 263553-82-8](/img/structure/B476329.png)

Ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

Thiazoles can be synthesized through various methods. One common method involves the cyclization of α-haloketones with thioamides . Another method for the synthesis of thiazole derivatives involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The utility of ethyl 2-(benzylsulfanyl)-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate derivatives in synthesizing novel heterocyclic compounds has been demonstrated through various reactions. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the compound's versatility in forming complex structures crucial for further chemical and pharmacological studies (Mohamed, 2021).

Exploration of Biological Activities

The derivatives of this compound have been assessed for various biological activities. For example, certain heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate have shown antimicrobial properties, underscoring the potential pharmaceutical applications of these derivatives (Taha & El-Badry, 2010). This suggests that derivatives of the original compound may play a significant role in developing new antimicrobial agents.

Chemical Transformations and Reactivity

The compound and its derivatives exhibit remarkable reactivity that allows for the synthesis of various heterocyclic frameworks, contributing significantly to the field of medicinal chemistry. For instance, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates highlight the compound's utility in generating biologically relevant structures (Albreht et al., 2009).

Structural Analysis and Characterization

The detailed structural analysis of these compounds, through methods such as X-ray crystallography, provides critical insights into their molecular architecture, which is vital for understanding their reactivity and interaction with biological targets. Such analysis not only aids in the synthesis of new compounds but also in the modification of existing ones to enhance their biological efficacy (Lynch & Mcclenaghan, 2004).

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets . These include enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . This can result in a range of biological effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often as a result of their interaction with specific targets . These can include pathways involved in inflammation, pain perception, microbial infection, and cancer, among others .

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its specific targets and mode of action.

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially influence its action

Future Directions

properties

IUPAC Name |

ethyl 2-benzylsulfanyl-7-formyl-6-methylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-3-22-16(21)14-17(23-10-12-7-5-4-6-8-12)24-15-13(9-20)11(2)18-19(14)15/h4-9H,3,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVZASMIUHEIDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C(C(=NN12)C)C=O)SCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

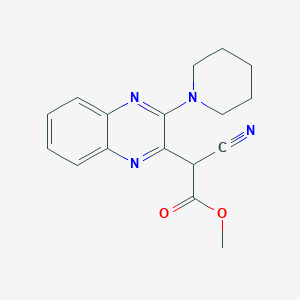

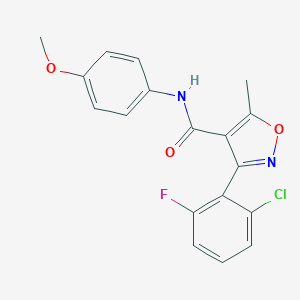

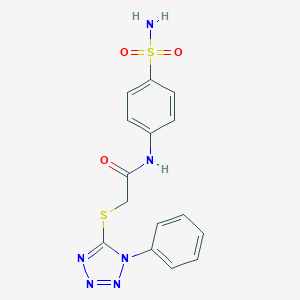

![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-3-phenyl-acrylamide](/img/structure/B476334.png)

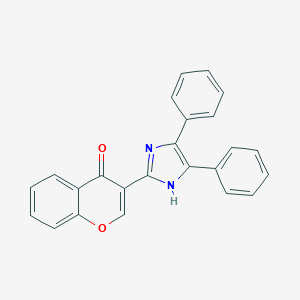

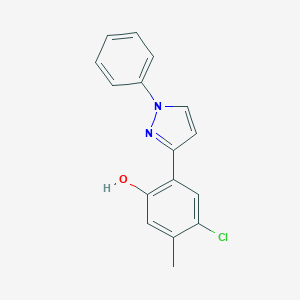

![N-(5-{1-cyano-2-[5-nitro-2-(2-phenoxyethoxy)phenyl]vinyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B476369.png)

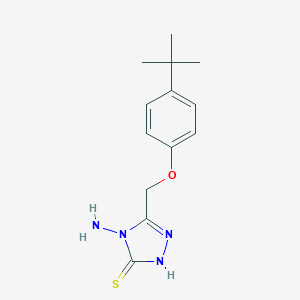

![1-(4-Ethoxyphenyl)-3-{[2-(2-fluorophenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B476684.png)

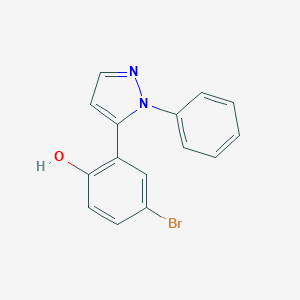

![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B476796.png)